molecular formula C7H6Cl2N2O2S B8012889 Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate CAS No. 883870-28-8

Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B8012889
CAS No.: 883870-28-8
M. Wt: 253.11 g/mol
InChI Key: XURMLXHLZQXOFN-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2S and a molecular weight of 253.11 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidine derivatives are widely studied due to their diverse applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate typically involves the chlorination of pyrimidine derivatives followed by methylation and thiolation steps. One common method includes the reaction of 4,6-dichloropyrimidine with methyl thiol in the presence of a base, followed by esterification with methanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Solvent recovery and recycling are also important to minimize environmental impact and reduce costs.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Hydrolysis Products: 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid.

Scientific Research Applications

Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interfering with nucleic acid synthesis. The molecular targets often include kinases, polymerases, or other proteins critical for cell survival and proliferation. The pathways involved can vary but often include disruption of DNA replication or repair mechanisms, leading to cell death in cancer cells .

Comparison with Similar Compounds

    4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the ester group, making it less versatile in certain synthetic applications.

    Methyl 4,6-dichloro-2-(ethylthio)pyrimidine-5-carboxylate: Similar structure but with an ethylthio group instead of a methylthio group, which can affect its reactivity and biological activity.

Uniqueness: Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its dual chlorine atoms provide multiple sites for substitution, while the ester and methylthio groups offer additional reactivity and potential for derivatization .

Properties

IUPAC Name

methyl 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2S/c1-13-6(12)3-4(8)10-7(14-2)11-5(3)9/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURMLXHLZQXOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(N=C1Cl)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883870-28-8
Record name 883870-28-8
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